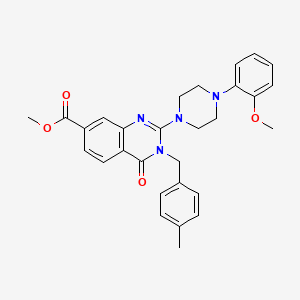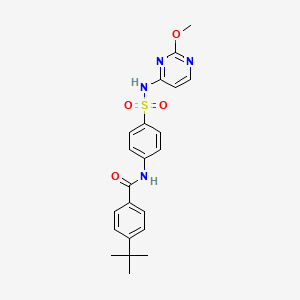
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a selective inhibitor of BTK, which is a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. Inhibition of BTK by this compound leads to inhibition of these downstream pathways, resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 of less than 1 nM. This compound has also been shown to be selective for BTK, with minimal activity against other kinases. In preclinical studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies, with minimal effects on normal B cells.
实验室实验的优点和局限性
One advantage of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is its potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in B-cell signaling and malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
未来方向
There are several potential future directions for the development of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other agents, such as venetoclax or immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life or better oral bioavailability. Finally, there is interest in exploring the role of BTK in other types of cancer, such as solid tumors, and the potential for BTK inhibitors in these indications.
合成方法
The synthesis of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-nitrophenylsulfonamide with 2-methoxypyrimidine-4-boronic acid, followed by reduction of the nitro group to the corresponding amine. The resulting amine is then coupled with 4-(tert-butyl)benzoyl chloride to give the final product.
科学研究应用
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, this compound has been shown to inhibit BCR signaling and induce apoptosis in CLL cells, both alone and in combination with other agents such as venetoclax. In MCL, this compound has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, this compound has been shown to inhibit BCR signaling and induce apoptosis in DLBCL cells.
属性
IUPAC Name |
4-tert-butyl-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-22(2,3)16-7-5-15(6-8-16)20(27)24-17-9-11-18(12-10-17)31(28,29)26-19-13-14-23-21(25-19)30-4/h5-14H,1-4H3,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIQZHUWASQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2790270.png)
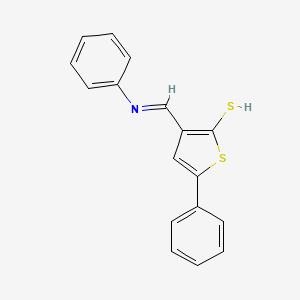
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
![6-[(4-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2790275.png)
![3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic Acid](/img/structure/B2790277.png)
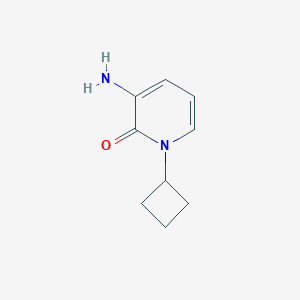
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2790280.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2790282.png)
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790283.png)
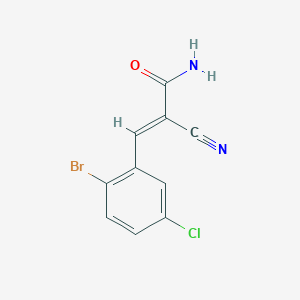
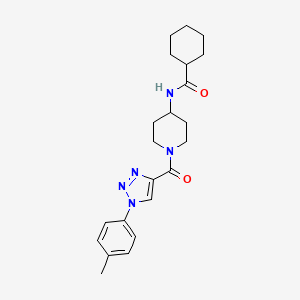
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
